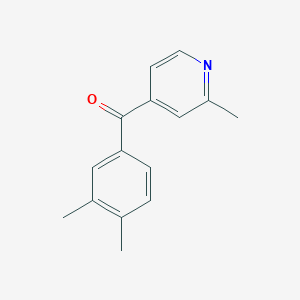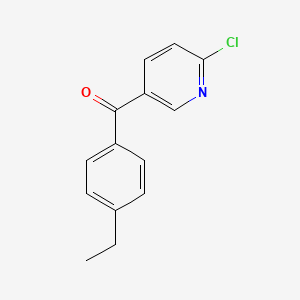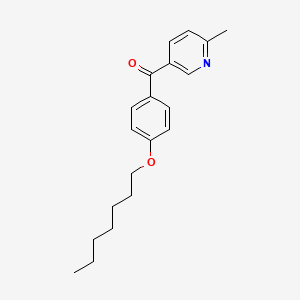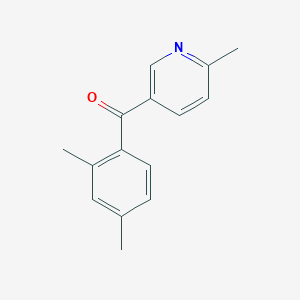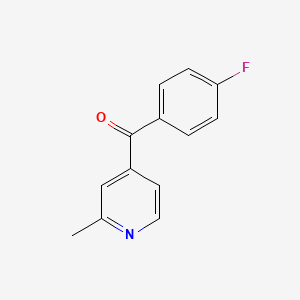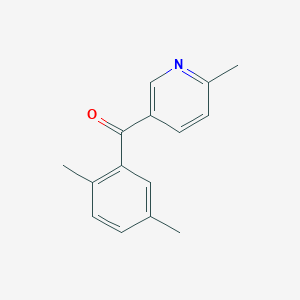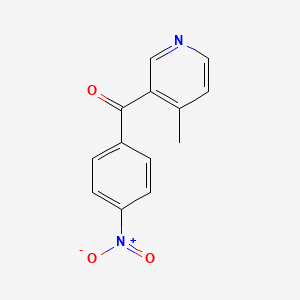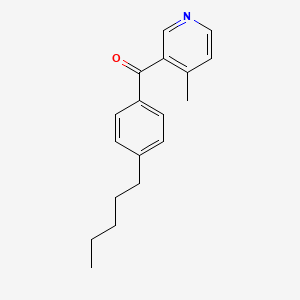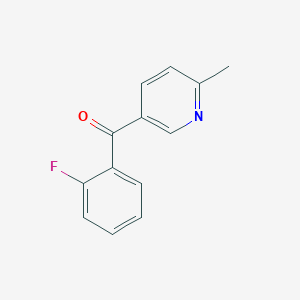
Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate
Overview
Description
“Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate” is a chemical compound with the molecular formula C12H11BrNO2S . It has a molecular weight of 313.19 . It is used as an intermediate in pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to a bromobenzyl group and a methyl ester group .Physical And Chemical Properties Analysis
“this compound” is slightly soluble in water . It should be stored in a cool, dry, and well-ventilated place away from oxidizing agents .Scientific Research Applications
Spectroscopic and Structural Characterization
Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate and its derivatives have been synthesized and characterized using various spectroscopic techniques. These compounds have been studied for their nonlinear optical (NLO) properties and frontier molecular orbitals (FMOs). The studies reveal significant NLO character, indicating potential applications in technology (Haroon et al., 2019).
Corrosion Inhibition
Research on thiazole-4-carboxylates, including derivatives of this compound, has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is significant in extending the life of metal structures and components (El aoufir et al., 2020).
Enzyme Inhibition Studies
Compounds structurally related to this compound have been evaluated for their acetylcholinesterase (AChE) inhibition properties. Such studies are crucial in the search for treatments for diseases like Alzheimer's (Haroon et al., 2021).
Novel Synthetic Methods
Methyl 5-substituted thiazole-4-carboxylates, which include this compound derivatives, have been synthesized using innovative methods. These new synthetic approaches can lead to the development of diverse compounds with potential applications in various fields (Yamada et al., 1995).
Quantum Chemical and Electronic Studies
In-depth quantum chemical studies have been conducted on derivatives of this compound to understand their electronic and structural characteristics. These insights are valuable for designing materials with specific electronic properties (Haroon et al., 2018).
Drug Discovery Building Blocks
Compounds like this compound serve as building blocks in drug discovery due to their diverse bioactivities. They provide a foundation for synthesizing new compounds with potential medicinal applications (Durcik et al., 2020).
Fluorescent Material Synthesis
Some derivatives of this compound have been used in the synthesis of fluorescent materials. These materials have potential applications in sensing, imaging, and other areas requiring photoluminescent properties (Tanaka et al., 2015).
Catalytic Performance
Thiazole derivatives, including those related to this compound, have been investigated for their catalytic performance in various chemical reactions. These studies help in understanding the catalytic capabilities of such compounds (Stander-Grobler et al., 2011).
Future Directions
The future directions for “Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate” would likely be determined by the needs of the pharmaceutical industry, as it is used as an intermediate in the synthesis of pharmaceuticals . Its use could potentially expand with the development of new drugs that require this compound in their synthesis.
Mechanism of Action
Target of Action
Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is slightly soluble in water , which may impact its bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities .
Action Environment
This compound is slightly soluble in water . It should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents . These environmental factors may influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as cysteine proteases, which are involved in protein degradation and processing . The interaction between this compound and cysteine proteases is characterized by the formation of a stable enzyme-inhibitor complex, leading to the inhibition of the enzyme’s activity. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . It also affects cell proliferation by inhibiting the activity of enzymes involved in DNA replication and repair. Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of cysteine proteases, forming a covalent bond with the enzyme’s catalytic cysteine residue . This binding inhibits the enzyme’s activity, preventing the degradation of target proteins. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are particularly relevant in in vitro and in vivo studies, where the compound’s stability and long-term impact on cellular processes are critical for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and altering metabolite levels within cells. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize within the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of this compound to specific cellular compartments. These modifications are essential for the compound’s role in regulating cellular processes and its potential therapeutic applications.
properties
IUPAC Name |
methyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-16-12(15)10-7-17-11(14-10)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRPIIADRQZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695910 | |
| Record name | Methyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885279-50-5 | |
| Record name | Methyl 2-[(4-bromophenyl)methyl]-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



